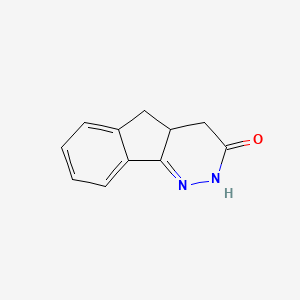![molecular formula C13H12BrNO B1335077 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline CAS No. 332898-44-9](/img/structure/B1335077.png)
8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline is a brominated heterocyclic molecule that is part of the quinoline family. This family of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The presence of the bromine atom makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of related quinoline derivatives has been reported in the literature. For instance, the synthesis of 2-bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline was achieved through electrophilic intramolecular heterocyclization, which involved the action of bromine on a precursor molecule . Additionally, a synthetic procedure for benzo-substituted 2-bromomethyl-4-methyl-2-chloro-2,3-dihydrofuro[3.2-c]quinolines was developed, providing a method for obtaining various substituted furoquinolines . These methods highlight the reactivity of bromine in the context of quinoline synthesis and its utility in generating complex heterocyclic structures.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be quite complex, as evidenced by the crystal structure determination of related compounds. For example, the crystal structure of 7,7-Dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline revealed a half-chair conformation of the six-membered ring and the presence of intermolecular hydrogen bonds . Another compound, 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, showed a distorted boat conformation for the pyridine ring and non-classical hydrogen bonds in its structure . These findings suggest that brominated quinoline derivatives can adopt various conformations, which may influence their reactivity and interactions.
Chemical Reactions Analysis
Brominated quinoline derivatives are known to undergo a variety of chemical reactions. The reactivity of the bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline, which is structurally related to 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline, was studied, and it was found to rapidly hydrolyze to form different boronic acid derivatives . This molecule also formed coordination complexes with metals such as Cu(I), Ag(I), and Pd(II), demonstrating the potential of brominated quinolines to engage in complexation reactions with transition metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinoline derivatives can be inferred from their molecular structures and the types of reactions they undergo. For instance, the presence of bromine atoms and other substituents can significantly affect the molecule's density, melting point, and solubility. The crystallographic data provided for some derivatives indicate monoclinic space groups, specific cell dimensions, and densities, which are crucial for understanding the material properties of these compounds . The reactivity of these molecules, such as their ability to form hydrogen bonds and π-π interactions, also contributes to their chemical properties and potential applications in synthesis and material science .
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
The chemical compound 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline has been a subject of interest due to its potential in various synthesis and transformation processes. A study by Klásek et al. (2003) explores the synthesis of 4-Alkyl/Aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and examines the molecular rearrangement of their 3-bromo derivatives. This research provides insights into the chemical pathways and potential applications of related compounds in synthetic chemistry (Klásek et al., 2003). Another study by Avetisyan et al. (2007) discusses the synthesis of 2-bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]-quinoline and explores its transformations, shedding light on the compound's versatility in chemical reactions (Avetisyan, Aleksanyan, & Sargsyan, 2007).
Biological Activities and Applications
Further research has identified the potential biological activities of derivatives of this compound. Abdel‐Wadood et al. (2014) synthesized derivatives of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline, using 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline as a precursor. The study highlighted the significant antibacterial activity of these synthesized compounds against various strains of gram-positive and gram-negative bacteria, indicating the compound's potential in developing new antimicrobial agents (Abdel‐Wadood et al., 2014).
Structural Characterization and Analysis
Xiang (2009) focused on the synthesis and characterization of a compound closely related to 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline, providing valuable data on its crystal structure and suggesting potential applications in material science and molecular engineering (Wangchun Xiang, 2009).
Propriétés
IUPAC Name |
8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-7-5-10-8(2)15-12-4-3-9(14)6-11(12)13(10)16-7/h3-4,6-7H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSXFXXXGXEDJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N=C3C=CC(=CC3=C2O1)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389602 |
Source


|
| Record name | 8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline | |
CAS RN |
332898-44-9 |
Source


|
| Record name | 8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

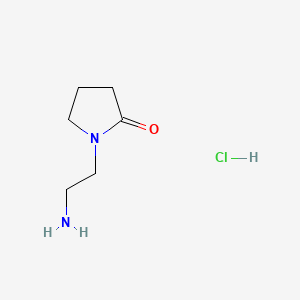
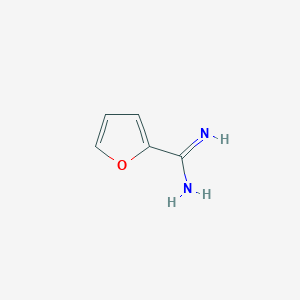
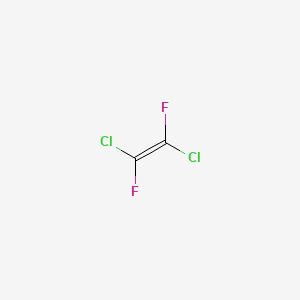
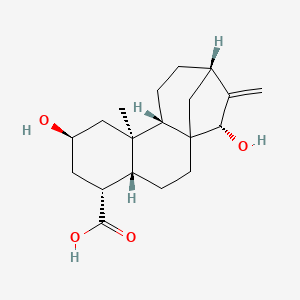
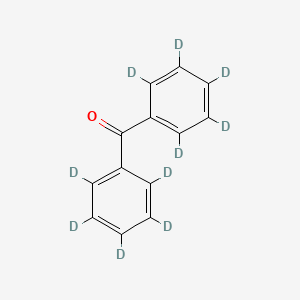
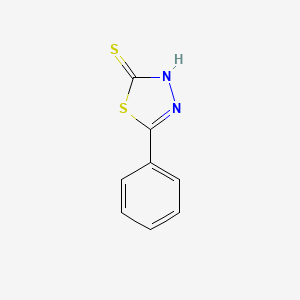
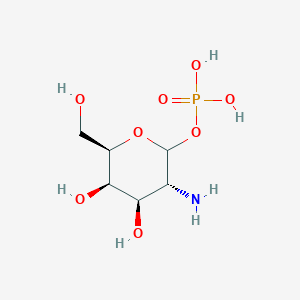
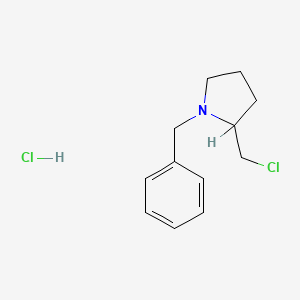
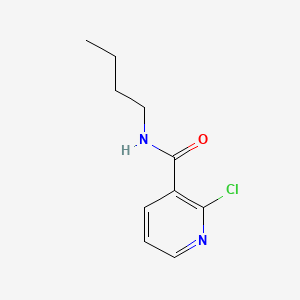
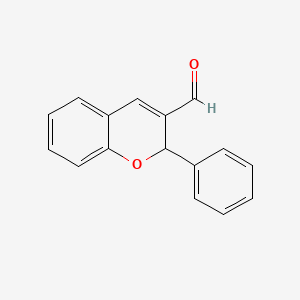
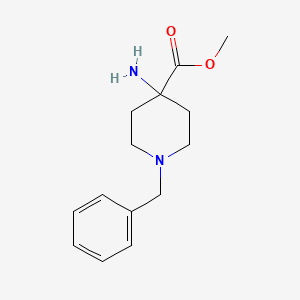
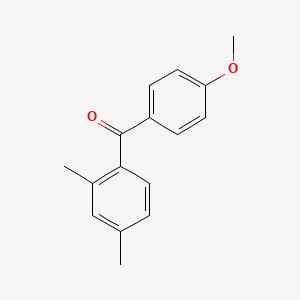
![2-(1H-Benzo[d]imidazol-6-yl)acetic acid](/img/structure/B1335018.png)
